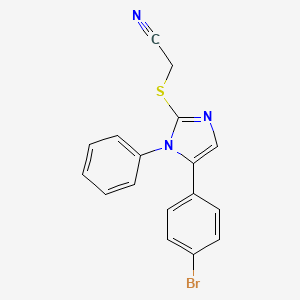
2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile" is a chemical that appears to be related to various heterocyclic compounds that have been synthesized for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their syntheses, which can provide insight into the type of chemical reactions and properties one might expect from such a molecule.
Synthesis Analysis
The synthesis of related heterocyclic acetonitrile derivatives involves several steps, including ring transformation reactions and the use of electrophilic reagents. For instance, the synthesis of (2-phenyl-4H-benzopyrimedo[2,1-b][1,3]thiazol-4-yliden)acetonitrile derivatives is achieved by transforming 4-(methylthio)-2-oxo-6-aryl-2H-pyrane-3-carbonitriles, yielding moderate to good results . Similarly, the synthesis of 5-imino-4-thioxo-2-imidazolidinones involves an electrogenerated base from acetonitrile and subsequent reactions with benzylamines, CS2, and isocyanates . These methods suggest that the synthesis of the compound may also involve multi-step reactions with careful control of conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various analytical techniques such as IR spectroscopy, 1H NMR, and elemental analysis . These techniques help in confirming the structure of the synthesized compounds. The presence of the imidazole ring, a common feature in these molecules, indicates a potential for complex molecular interactions due to the presence of nitrogen atoms, which can act as hydrogen bond donors or acceptors.
Chemical Reactions Analysis
The reactivity of azolylacetonitriles towards electrophilic reagents has been studied, showing that they can react with acetone and malononitrile derivatives in the presence of sulfur to yield thiophene derivatives . Additionally, reactions with thiophenol and/or thionaphthol can produce thiolester derivatives in a one-pot synthesis . These findings suggest that the compound "this compound" could also exhibit interesting reactivity with electrophiles, potentially leading to a variety of derivatives with different properties.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of similar compounds can be inferred. The glycosidase inhibitory activities of related compounds indicate that they have significant biological activity, which could be a result of their ability to interact with enzymes . The use of acetonitrile as a solvent and reactant in the synthesis of these compounds suggests that the compound may also be soluble in organic solvents .
Scientific Research Applications
Chemical Reactions and Properties
- Imidazoles, including derivatives similar to 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile, react with cyanogen bromide to form either N-cyano derivatives or 2-bromo products, depending on the presence of a hydrogen atom at C2 or an N-alkyl substituent (McCullum et al., 1999).
Synthesis and Characterization
- A study described the synthesis and characterization of 4-alkyl/aryl-2,4-dihydro-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-3H-1,2,4-triazole-3-thiones, which shares structural similarities with the compound (Güzeldemirci & Küçükbasmacı, 2010).
Photophysical Properties
- Novel fluorescent derivatives of imidazoles have been synthesized and analyzed for their photophysical properties, which could relate to the study of this compound (Padalkar et al., 2015).
Antimicrobial Applications
- Imidazole derivatives, similar in structure to this compound, have been synthesized and found to exhibit antimicrobial properties, which could imply potential applications in this area (Narwal et al., 2012).
Antioxidant Activity
- Research indicates that certain derivatives of imidazole possess antioxidant activity, suggesting possible research avenues for similar compounds (El‐Mekabaty, 2015).
Electronic and Optical Applications
- Studies on silicon-centered imidazolyl derivatives indicate potential for OLEDs and fluorescence response, an aspect that could be relevant for the study of this compound (Wang et al., 2010).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in the biological activities mentioned above . The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context.
Biochemical Pathways
Given the wide range of biological activities associated with similar compounds, it can be inferred that multiple pathways could be affected . These could potentially include pathways related to inflammation, cancer, viral infections, and other conditions .
Pharmacokinetics
The solubility of a related compound, 4-bromophenylacetonitrile, in chloroform and ethyl acetate is mentioned . This could potentially impact the bioavailability of the compound, as solubility can influence absorption and distribution within the body .
Result of Action
Given the wide range of biological activities associated with similar compounds, it can be inferred that the compound could have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-phenylimidazol-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3S/c18-14-8-6-13(7-9-14)16-12-20-17(22-11-10-19)21(16)15-4-2-1-3-5-15/h1-9,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNZVJLMGIEJNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=C2SCC#N)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

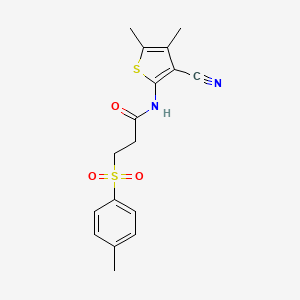
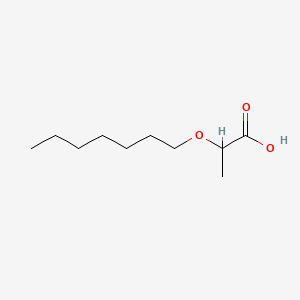
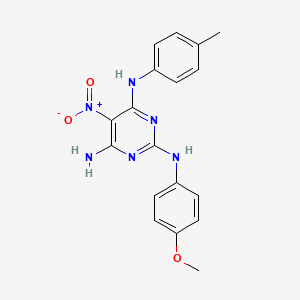
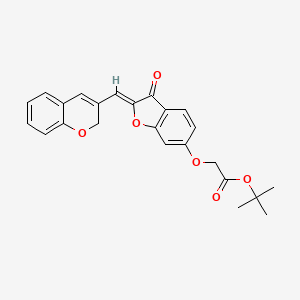
![1-[2-(2-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2499459.png)

![2-(2-chloro-6-fluorobenzyl)-8-fluoro-5-(4-fluorobenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2499461.png)
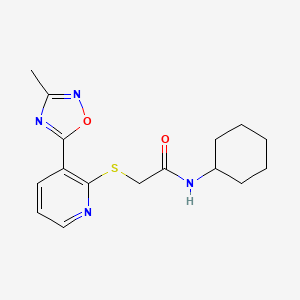

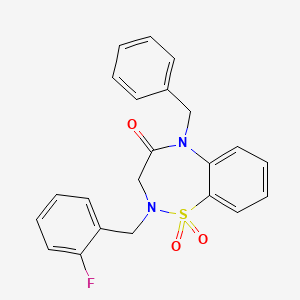
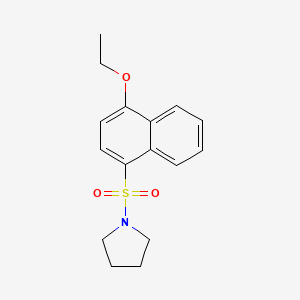
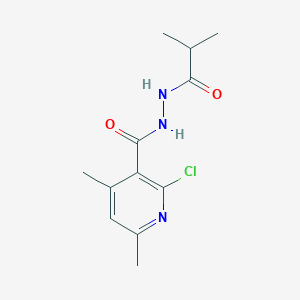
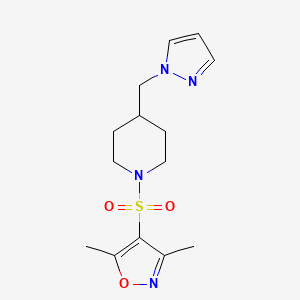
![2-{[1-(furan-3-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2499472.png)